1-Oxaspiro[2.3]hexane-2-carbonitrile
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Overview
Description
1-Oxaspiro[23]hexane-2-carbonitrile is an organic compound characterized by a spirocyclic structure containing an oxygen atom and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxaspiro[2.3]hexane-2-carbonitrile typically involves the conversion of methylenecyclobutane derivatives. One common method includes the bromohydroxylation of methylenecyclobutane followed by dehydrobromination to form spirooxiranes. These spirooxiranes can then be converted into this compound through further reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
1-Oxaspiro[2.3]hexane-2-carbonitrile undergoes various chemical reactions, including:
Isomerization: This compound can undergo prototropic isomerization to form different structural isomers.
Substitution Reactions: The nitrile group in this compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Lithium Diisopropylamide (LDA): Used in the isomerization of epoxy derivatives of methylenecyclobutane to form hydroxymethylbicyclobutane derivatives.
N-Bromosuccinimide (NBS): Used in the bromohydroxylation step during the synthesis of spirooxiranes.
Major Products Formed
Hydroxymethylbicyclobutane Derivatives: Formed through the isomerization of epoxy derivatives.
Scientific Research Applications
1-Oxaspiro[2.3]hexane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Oxaspiro[2.3]hexane-2-carbonitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the spirocyclic structure provides rigidity and stability to the molecule.
Comparison with Similar Compounds
Similar Compounds
3-Methylenecyclobutane-1-carbonitrile: A precursor in the synthesis of 1-Oxaspiro[2.3]hexane-2-carbonitrile.
Methyl 3-Methylenecyclobutane-1-carboxylate: Another precursor used in similar synthetic routes.
Uniqueness
This compound is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C6H7NO |
---|---|
Molecular Weight |
109.13 g/mol |
IUPAC Name |
1-oxaspiro[2.3]hexane-2-carbonitrile |
InChI |
InChI=1S/C6H7NO/c7-4-5-6(8-5)2-1-3-6/h5H,1-3H2 |
InChI Key |
IDKNAZAXAIYONO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(C1)C(O2)C#N |
Origin of Product |
United States |
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